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Compound of Interest

Compound Name: ethyl (2-hydroxypropyl)carbamate

Cat. No.: B3480911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for ethyl
(2-hydroxypropyl)carbamate, a molecule of interest in various research and development

sectors. Due to the limited availability of directly published spectra for this specific compound,

this guide leverages data from closely related analogs and established principles of

spectroscopic interpretation to present a comprehensive analytical profile. The information

herein is intended to support researchers in the identification, characterization, and quality

control of ethyl (2-hydroxypropyl)carbamate.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for ethyl (2-hydroxypropyl)carbamate. These

predictions are based on the analysis of structurally similar compounds and known

spectroscopic trends.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.10 Quartet 2H -O-CH₂-CH₃

~3.85 Multiplet 1H -CH₂-CH(OH)-CH₃

~3.20 Multiplet 2H -NH-CH₂-CH(OH)-

~1.20 Triplet 3H -O-CH₂-CH₃

~1.15 Doublet 3H -CH(OH)-CH₃

Variable Broad Singlet 1H -NH-

Variable Broad Singlet 1H -OH

Note: Chemical shifts are referenced to tetramethylsilane (TMS) in a suitable deuterated

solvent (e.g., CDCl₃). The exact chemical shifts of the NH and OH protons are variable and

depend on concentration, temperature, and solvent.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~157 C=O (Carbamate)

~67 -CH(OH)-

~61 -O-CH₂-CH₃

~48 -NH-CH₂-

~21 -CH(OH)-CH₃

~15 -O-CH₂-CH₃

Note: Chemical shifts are referenced to TMS.

Table 3: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H and N-H stretching

2980-2850 Medium-Strong C-H stretching (aliphatic)

~1700 Strong C=O stretching (carbamate)

~1530 Medium N-H bending

1250-1050 Strong C-O and C-N stretching

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Interpretation

149 [M]⁺ (Molecular Ion)

131 [M - H₂O]⁺

104 [M - CH₃CH₂O]⁺

88 [M - COOCH₂CH₃]⁺

74 [CH₂(OH)CH₂NH₂]⁺

44 [CH₃CHNH]⁺

Note: Fragmentation patterns are predicted based on electron ionization (EI) and may vary with

the ionization method used.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Adaptations may be necessary based on the specific instrumentation and

sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:
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Sample Preparation: Dissolve 5-25 mg of ethyl (2-hydroxypropyl)carbamate in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

The choice of solvent is critical to avoid overlapping signals with the analyte.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer

relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal.
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Sample Preparation (Thin Film):

If the sample is a non-volatile liquid, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr).

If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution

is placed on a salt plate. The solvent is then evaporated to leave a thin film of the

compound.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or clean ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add multiple scans to improve the signal-to-noise ratio.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum. Identify characteristic absorption bands

corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a chromatographic system like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a

common hard ionization technique that provides detailed fragmentation patterns.

Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields

the protonated molecular ion [M+H]⁺.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

ion intensity versus m/z.

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and

interpret the fragmentation pattern to gain structural information.

Workflow and Relationships
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship

between the different techniques in characterizing a molecule like ethyl (2-
hydroxypropyl)carbamate.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.
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To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl (2-
hydroxypropyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3480911#spectroscopic-data-of-ethyl-2-
hydroxypropyl-carbamate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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